3-Fluoro-2-(iodomethyl)oxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

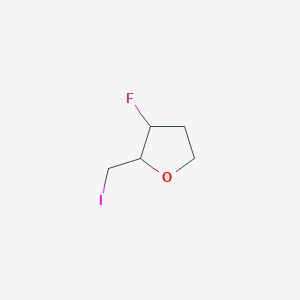

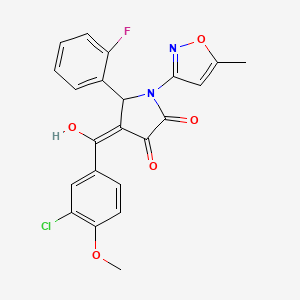

3-Fluoro-2-(iodomethyl)oxolane is a chemical compound with the molecular formula C5H8FIO and a molecular weight of 230.02 . Its IUPAC name is 3-fluoro-2-(iodomethyl)tetrahydrofuran .

Molecular Structure Analysis

The InChI code for 3-Fluoro-2-(iodomethyl)oxolane is 1S/C5H8FIO/c6-4-1-2-8-5(4)3-7/h4-5H,1-3H2 . This indicates that the molecule contains a five-membered ring structure (tetrahydrofuran), with a fluorine atom and an iodomethyl group attached to different carbon atoms in the ring.Scientific Research Applications

Fluorinated Compounds in Drug Discovery

Fluorinated compounds, such as those derived from trifluoromethylthiolation reactions, play a crucial role in pharmaceutical research. The trifluoromethylthio group (CF3S-) is recognized for its high lipophilicity and strong electron-withdrawing properties, which can enhance a drug molecule's cell-membrane permeability and chemical and metabolic stability. This makes fluorinated compounds invaluable in the design of lead compounds for new drug discovery (Shao et al., 2015).

Hypervalent Iodine Chemistry in Organic Synthesis

Hypervalent iodine compounds, including those with fluorine atoms, are widely used in organic synthesis for various selective oxidative transformations of complex organic molecules. Their oxidizing properties, combined with environmental friendliness and commercial availability, make them popular choices for synthetic applications. The chemistry of polyvalent iodine has seen explosive development since the early 1990s, demonstrating its versatility in creating new molecular structures (Zhdankin & Stang, 2008).

Fluorocyclization in Organic Synthesis

Electrochemical fluorocyclization of N-Allylcarboxamides to 2-Oxazolines using hypervalent iodine mediators is a resource-saving protocol that demonstrates the role of fluorine in the synthesis of complex organic structures. This method allows for the application of various substrates, offering a sustainable alternative to conventional reagent-based pathways and highlighting the importance of fluorine in medicinal chemistry (Haupt et al., 2019).

properties

IUPAC Name |

3-fluoro-2-(iodomethyl)oxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FIO/c6-4-1-2-8-5(4)3-7/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENPANUFEIQEBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1F)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2707354.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2707362.png)

![1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2707363.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide](/img/structure/B2707364.png)

![3-(ethylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2707367.png)

![2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2707368.png)

![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2707375.png)

![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2707376.png)